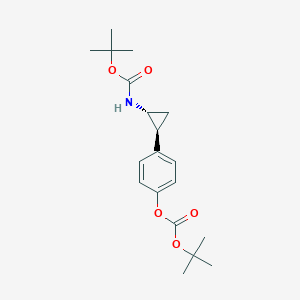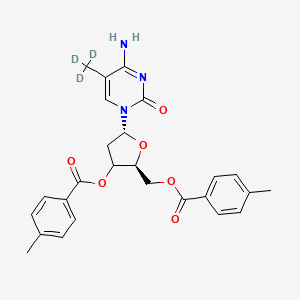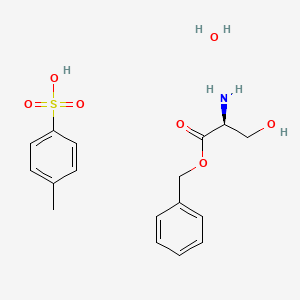
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is a compound with the molecular formula C17H23NO7S and a molecular weight of 385.43. It is primarily used in organic synthesis and proteomics research . This compound is a derivative of L-serine, an amino acid, and is combined with p-toluenesulfonate to form a salt, which is then hydrated to form the monohydrate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate typically involves the esterification of L-serine with benzyl alcohol in the presence of p-toluenesulfonic acid or p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include refluxing the mixture in an organic solvent such as benzene or carbon tetrachloride to azeotropically remove water, which drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. The use of p-toluenesulfonyl chloride is preferred due to its better shelf life and safety profile compared to p-toluenesulfonic acid . The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Substitution: Nucleophilic substitution reactions where the p-toluenesulfonate group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the ester bond to release L-serine and benzyl alcohol.
Common Reagents and Conditions
Esterification: Benzyl alcohol, p-toluenesulfonic acid or p-toluenesulfonyl chloride, organic solvents (benzene, carbon tetrachloride).
Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents, mild heating.
Hydrolysis: Aqueous acid or base, ambient temperature.
Major Products Formed
Esterification: Benzyl esters of L-serine.
Substitution: Substituted benzyl L-serine derivatives.
Hydrolysis: L-serine, benzyl alcohol, and p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate involves its ability to participate in esterification and substitution reactions. The p-toluenesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions . The ester bond can be hydrolyzed under acidic or basic conditions to release the active components, L-serine and benzyl alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl L-Glutamate, p-Toluenesulfonate Salt: Similar in structure but derived from L-glutamate instead of L-serine.
Benzyl L-Tryptophan, p-Toluenesulfonate Salt: Derived from L-tryptophan, used in similar synthetic applications.
Uniqueness
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is unique due to its specific combination of L-serine and p-toluenesulfonate, which provides distinct reactivity and solubility properties . Its ability to form stable esters and undergo nucleophilic substitution makes it a valuable compound in organic synthesis and research .
Propiedades
Fórmula molecular |
C17H23NO7S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
benzyl (2S)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C10H13NO3.C7H8O3S.H2O/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10;/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10);1H2/t9-;;/m0../s1 |
Clave InChI |
HIWVDEXAMLSUPZ-WWPIYYJJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CO)N.O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




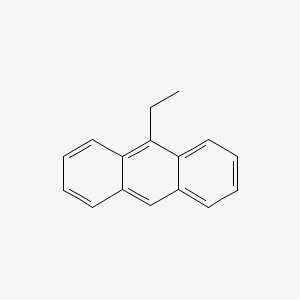

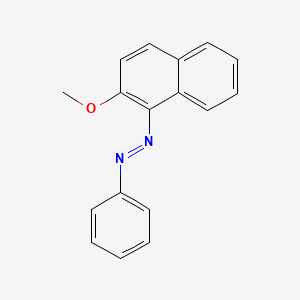

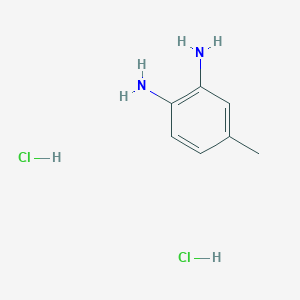
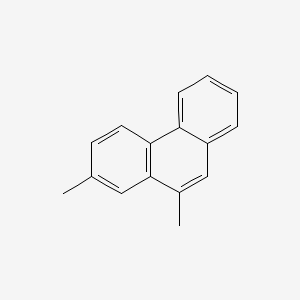
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
